Methyl 4-(3-bromoprop-1-en-1-yl)benzoate

Description

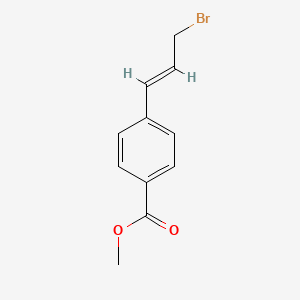

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 3-bromopropenyl group at the para position.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

methyl 4-[(E)-3-bromoprop-1-enyl]benzoate |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8H2,1H3/b3-2+ |

InChI Key |

YRQTYFBFNPDSAA-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/CBr |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-propenylbenzoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).

Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens or hydrogen halides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Substitution: Formation of methyl 4-(3-hydroxyprop-1-en-1-yl)benzoate.

Addition: Formation of methyl 4-(3,3-dibromopropyl)benzoate.

Oxidation: Formation of methyl 4-(3-carboxyprop-1-en-1-yl)benzoate.

Scientific Research Applications

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-bromoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Amino Groups

Key Comparison with Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate (CAS 83665-83-2) The amino analog (C₁₁H₁₃NO₂, MW 191.23) replaces bromine with an amine group, drastically altering reactivity. The bromine in the target compound enhances its utility as a leaving group in Suzuki or Heck couplings, whereas the amino group increases nucleophilicity and solubility in polar solvents .

| Property | Methyl 4-(3-Bromoprop-1-en-1-yl)benzoate | Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate |

|---|---|---|

| Substituent | Bromopropenyl | Aminopropenyl |

| Molecular Weight | ~243.1 (estimated) | 191.23 |

| Reactivity | Electrophilic (Br as leaving group) | Nucleophilic (NH₂ for conjugation) |

| Applications | Cross-coupling intermediates | Drug delivery systems, ligands |

Halogenated Esters in Agrochemicals

Comparison with Bromopropylate and Chloropropylate

Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) and chloropropylate (chlorinated analog) are pesticides with structural similarities to the target compound. The bromine atoms in these esters enhance lipophilicity and resistance to metabolic degradation, critical for pesticidal activity. In contrast, the target compound’s propenyl chain may confer rigidity, influencing binding to biological targets .

| Property | This compound | Bromopropylate |

|---|---|---|

| Backbone | Benzoate ester | Benzeneacetate ester |

| Key Substituents | 3-Bromopropenyl | 4-Bromo, α-hydroxy groups |

| Bioactivity | Not reported (potential intermediate) | Acaricide |

Quinoline-Linked Benzoate Derivatives

Comparison with C1–C7 Compounds from Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature extended conjugated systems due to quinoline and piperazine moieties. These structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them candidates for pharmaceutical applications (e.g., kinase inhibitors). The target compound lacks these aromatic extensions but offers simplicity for synthetic modifications .

| Property | This compound | C1 (Quinoline-piperazine derivative) |

|---|---|---|

| Complexity | Low (single aromatic ring) | High (quinoline + piperazine) |

| Molecular Weight | ~243.1 | ~450–500 (estimated) |

| Applications | Synthetic intermediate | Drug discovery scaffolds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.